molecular formula C9H14N2O4 B8269717 (S)-3-(Boc-amino)pyrrolidine-2,5-dione

(S)-3-(Boc-amino)pyrrolidine-2,5-dione

Cat. No. B8269717
M. Wt: 214.22 g/mol
InChI Key: ADNLCKRUARJETQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-(Boc-amino)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C9H14N2O4 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-3-(Boc-amino)pyrrolidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-(Boc-amino)pyrrolidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (S)-3-(Boc-amino)pyrrolidine-2,5-dione involves the protection of the pyrrolidine-2,5-dione moiety followed by the introduction of the Boc-amino group. The final step involves the removal of the Boc protecting group to obtain the target compound.

Starting Materials
Pyrrolidine-2,5-dione, Boc-anhydride, Diisopropylethylamine (DIPEA), N,N-Dimethylformamide (DMF), Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Ethyl acetate, Methanol

Reaction
Step 1: Protection of pyrrolidine-2,5-dione, Pyrrolidine-2,5-dione is dissolved in DMF and DIPEA is added to the solution. Boc-anhydride is then added dropwise to the solution while stirring at room temperature. The reaction mixture is stirred overnight and then poured into water. The resulting solid is filtered and washed with water to obtain the protected pyrrolidine-2,5-dione., Step 2: Introduction of Boc-amino group, The protected pyrrolidine-2,5-dione is dissolved in DMF and DIPEA is added to the solution. Boc-protected amine is then added dropwise to the solution while stirring at room temperature. The reaction mixture is stirred overnight and then poured into water. The resulting solid is filtered and washed with water to obtain the desired product., Step 3: Deprotection of Boc group, The Boc-protected compound is dissolved in a mixture of ethyl acetate and methanol. Hydrochloric acid is added dropwise to the solution while stirring at room temperature. The reaction mixture is stirred for 2 hours and then neutralized with sodium hydroxide. The organic layer is separated and washed with water. The solvent is evaporated under reduced pressure to obtain the final product, (S)-3-(Boc-amino)pyrrolidine-2,5-dione.

properties

IUPAC Name

tert-butyl N-(2,5-dioxopyrrolidin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O4/c1-9(2,3)15-8(14)10-5-4-6(12)11-7(5)13/h5H,4H2,1-3H3,(H,10,14)(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNLCKRUARJETQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(2,5-dioxopyrrolidin-3-yl)carbamate

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